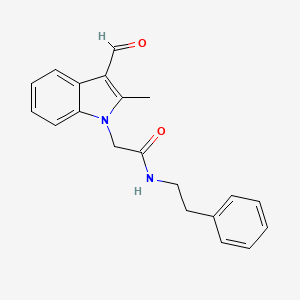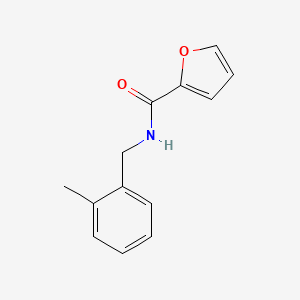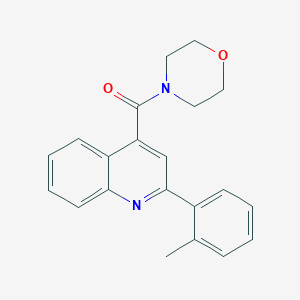
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, also known as FMIA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide exerts its biological effects by binding to and modulating the activity of certain proteins in the body. Specifically, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to bind to the protein HSP90, which plays a key role in regulating the activity of other proteins involved in cell growth and survival. By inhibiting HSP90, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on cancer cells and neurons, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its biological effects, making it a well-characterized compound for use in experiments. However, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide also has some limitations. It is a relatively new compound, and more research is needed to fully understand its biological effects and potential applications. Additionally, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can be expensive to synthesize, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. One area of interest is in developing new drugs based on the structure of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. By modifying the structure of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, researchers may be able to develop more potent and selective compounds for use in treating cancer and neurodegenerative diseases. Another area of interest is in studying the effects of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide on other proteins in the body. By identifying new protein targets for 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide, researchers may be able to uncover new applications for this compound. Finally, more research is needed to understand the long-term effects of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide on the body, including its potential side effects and toxicity.
Métodos De Síntesis
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can be synthesized using a multistep process that involves the reaction of 2-phenylethylamine with 3-formyl-2-methylindole in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to yield 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. This method has been optimized to produce high yields of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide with high purity.
Aplicaciones Científicas De Investigación
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been studied for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. In cancer research, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been used as a lead compound in the development of new drugs.
Propiedades
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-18(14-23)17-9-5-6-10-19(17)22(15)13-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,14H,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPRKNNRKHTUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCCC3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-2-methylindol-1-yl)-N-(2-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)

![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B5695523.png)
![N-[(benzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5695537.png)

![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)